![molecular formula C15H14N2S B2609136 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile CAS No. 128917-85-1](/img/structure/B2609136.png)
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile
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Overview
Description
Scientific Research Applications
Synthesis of Bis (pyrid-2-yl) Disulfides
The compound can be used in the synthesis of bis (pyrid-2-yl) disulfides. The reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridin-3-carbonitriles with K3 [Fe (CN) 6] in an alkaline medium results in the formation of a mixture of oxidation products: bis (3-cyanopyridin-2-yl) disulfides and potassium 3-cyano-4,6-dimethylpyridine-2-sulfonates .
HIV-1 p7 Nucleocapsid Protein Binding
According to molecular docking studies, 2,2’-dithiobis (5-butyl-4,6-dimethylnicotinonitrile) exhibits affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein binding .
Drug Delivery Systems
Disulfides, which can be synthesized from this compound, have been actively studied as promising drug delivery systems .
Chemosensors
Disulfides are also being researched for their potential use as chemosensors .
Materials for Rechargeable Lithium Batteries
Disulfides are being explored as materials for rechargeable lithium batteries .
Synthesis of Glycoproteins
Bis (pyrid-2-yl) disulfides, which can be synthesized from this compound, are used in the synthesis of glycoproteins .
Acid Corrosion Inhibitors for Low-Carbon Steel
Bis (pyrid-2-yl) disulfides are used as acid corrosion inhibitors for low-carbon steel .
Construction of Heterocyclic Systems
Bis (pyrid-2-yl) disulfides are of interest as reagents for the construction of heterocyclic systems .
Mechanism of Action
Target of Action
The primary target of the compound 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile is the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This protein plays a crucial role in the replication cycle of the HIV-1 virus, making it a significant target for antiretroviral therapy .
Mode of Action
5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile interacts with its target by exhibiting affinity to the zinc finger domain of the HIV-1 p7 nucleocapsid protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication cycle of the HIV-1 virus .
Biochemical Pathways
The compound 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile affects the HIV-1 replication pathway. By binding to the zinc finger domain of the HIV-1 p7 nucleocapsid protein, it disrupts the normal function of the protein, which is essential for the replication of the HIV-1 virus . The downstream effects of this disruption include the inhibition of viral replication, leading to a decrease in viral load .
Pharmacokinetics
The compound is known to have suitable admet parameters , suggesting that it has good absorption, distribution, metabolism, excretion, and toxicity profiles. These properties impact the bioavailability of the compound, influencing its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the action of 5-Benzyl-4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile include the disruption of the normal function of the HIV-1 p7 nucleocapsid protein . This disruption inhibits the replication cycle of the HIV-1 virus, leading to a decrease in viral load . This can result in the control of the progression of HIV-1 infection .
properties
IUPAC Name |
5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-10-13(8-12-6-4-3-5-7-12)11(2)17-15(18)14(10)9-16/h3-7H,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBGHVLAZSQXTLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=S)NC(=C1CC2=CC=CC=C2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601327481 |
Source
|
Record name | 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26662676 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
128917-85-1 |
Source
|
Record name | 5-benzyl-4,6-dimethyl-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601327481 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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